molecular formula C9H17NO3 B157017 (R)-1-N-Boc-3-hydroxypyrrolidine CAS No. 109431-87-0

(R)-1-N-Boc-3-hydroxypyrrolidine

Cat. No.: B157017
CAS No.: 109431-87-0
M. Wt: 187.24 g/mol
InChI Key: APCBTRDHCDOPNY-SSDOTTSWSA-N
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Description

®-1-N-Boc-3-hydroxypyrrolidine is a chiral compound commonly used in organic synthesis. The compound features a pyrrolidine ring with a hydroxyl group at the third position and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-N-Boc-3-hydroxypyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-3-hydroxypyrrolidine.

    Protection of the Hydroxyl Group: The hydroxyl group is protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS).

    Boc Protection: The nitrogen atom is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Deprotection of the Hydroxyl Group: Finally, the hydroxyl protecting group is removed under mild acidic conditions to yield ®-1-N-Boc-3-hydroxypyrrolidine.

Industrial Production Methods

Industrial production of ®-1-N-Boc-3-hydroxypyrrolidine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow chemistry and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-1-N-Boc-3-hydroxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures.

    Substitution: TsCl in pyridine followed by nucleophiles like sodium azide (NaN3).

Major Products Formed

    Oxidation: ®-1-N-Boc-3-oxopyrrolidine.

    Reduction: ®-1-N-Boc-3-aminopyrrolidine.

    Substitution: ®-1-N-Boc-3-azidopyrrolidine.

Scientific Research Applications

®-1-N-Boc-3-hydroxypyrrolidine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of ®-1-N-Boc-3-hydroxypyrrolidine depends on its application. In medicinal chemistry, it often acts as a precursor to bioactive compounds that target specific enzymes or receptors. The Boc group provides stability and protects the nitrogen atom during synthetic transformations, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-N-Boc-3-hydroxypyrrolidine: The enantiomer of ®-1-N-Boc-3-hydroxypyrrolidine, with similar chemical properties but different biological activities.

    1-N-Boc-3-aminopyrrolidine: Lacks the hydroxyl group, making it less versatile in certain reactions.

    1-N-Boc-3-oxopyrrolidine: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity.

Uniqueness

®-1-N-Boc-3-hydroxypyrrolidine is unique due to its chiral nature and the presence of both a hydroxyl group and a Boc-protected nitrogen atom. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCBTRDHCDOPNY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424908
Record name tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109431-87-0
Record name tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-N-Boc-3-pyrrolidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-oxopyrrolidine-1-carboxylate (3.00 g, 16.20 mmol) was dissolved in dry MeOH (60 mL) and cooled in an ice-water bath. Sodium borohydride (0.61 g, 16.20 mmol) was added carefully and the reaction mixture was stirred at 0° C. for 15 mins. The reaction mixture was diluted with water and pH was set to −9 with HCl (1% aqueous solution). The aqueous layer was extracted with EtOAc and the organic layers were combined, dried with MgSO4, filtered and evaporated to give the title compound (3.00 g, 98.9%). 1H NMR (500 MHz, CDCl3): δ 1.42 (s, 9H), 1.85-1.96 (m, 2H), 3.26-3.33 (m, 2H), 3.38-3.47 (m, 3H), 4.38-4.40 (m, 1H); 13C NMR (125 MHz, CDCl3): δ 28.72, 33.95, 43.99, 54.38, 70.60, 79.57, 155.07.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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